molecular formula C13H14O4 B8320010 Ethyl 6-methoxy-indan-1-one-2-carboxylate

Ethyl 6-methoxy-indan-1-one-2-carboxylate

Cat. No. B8320010
M. Wt: 234.25 g/mol
InChI Key: YBHPNCXDWWQQSG-UHFFFAOYSA-N
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Patent
US05264458

Procedure details

32.0 g (0.145 mol) of ethyl 6-methoxy-indan-1-one-2-carboxylate [cf. H. O. House, C. B. Hudson, J. Org. Chem. 35 (1970) 3, 647-651] are hydrogenated with 20 bar of H2 at 50° C. for 5 h in 180 ml of MeOH in the presence of 5 g of palladium/carbon (5% strength) as a catalyst. The catalyst is filtered off, the methanol is stripped off in vacuo and the residue is distilled in a bulb tube furnace.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:9]2=O)=[CH:5][CH:4]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6](=[CH:5][CH:4]=1)[CH2:7][CH:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9]2

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
COC1=CC=C2CC(C(C2=C1)=O)C(=O)OCC
Step Two
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in a bulb tube furnace

Outcomes

Product
Name
Type
Smiles
COC=1C=C2CC(CC2=CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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